molecular formula C17H18O3 B455574 4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS No. 149288-64-2

4-[(4-Isopropylphenoxy)methyl]benzoic acid

Cat. No. B455574
M. Wt: 270.32g/mol
InChI Key: AJPPQRKAQFRNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-isopropylbenzoic acid involves the use of 4-isopropylbenzyl alcohol, which is subjected to ultrasonic irradiation at 40 KHz/30 W/70 °C for 30 minutes .


Molecular Structure Analysis

The molecular structure of 4-[(4-Isopropylphenoxy)methyl]benzoic acid consists of a benzoic acid core with an isopropylphenoxy methyl group attached to the fourth carbon of the benzene ring.

Scientific Research Applications

Photophysical Properties and Aggregation Enhanced Emission

One study delved into the photophysical properties of naphthalimide-based compounds, which share a structural motif with 4-[(4-Isopropylphenoxy)methyl]benzoic acid. These compounds exhibited aggregation-enhanced emission (AEE) characteristics when forming nanoaggregates in aqueous solutions. The study highlighted the impact of π-π stacking and intermolecular interactions on their emission properties, suggesting potential applications in materials science for sensors or optoelectronic devices (Srivastava, Singh, & Mishra, 2016).

Liquid Crystal Intermediates

Another area of application is in the synthesis of liquid crystal intermediates. Research into compounds structurally related to 4-[(4-Isopropylphenoxy)methyl]benzoic acid has led to the development of new materials for ferroelectric and antiferroelectric liquid crystals. These intermediates have significant implications for display technologies, highlighting the compound's relevance in advanced materials research (Qing, 2000).

Oxidation Products and Environmental Implications

A study on the oxidation products of 4-isopropylphenol, closely related to the compound , explored the environmental implications of organic compound oxidation in aqueous solutions. The research emphasized the significance of understanding these processes for environmental chemistry, particularly in the context of water treatment and pollution control (Zenkevich & Pushkareva, 2018).

Supramolecular Liquid Crystals

The role of hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of 4-[(4-Isopropylphenoxy)methyl]benzoic acid, in inducing supramolecular liquid crystal phases was investigated. This study offers insights into the molecular design of new liquid crystalline materials with potential applications in optical and electronic devices (Naoum, Fahmi, & Almllal, 2010).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinoline, which can be structurally connected to 4-[(4-Isopropylphenoxy)methyl]benzoic acid, showed their effectiveness as corrosion inhibitors for steel in acidic environments. This application is crucial for the protection of industrial materials, indicating the compound's potential in the field of corrosion science (Rbaa et al., 2020).

Safety And Hazards

4-[(4-Isopropylphenoxy)methyl]benzoic acid should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

properties

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPQRKAQFRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Isopropylphenoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.